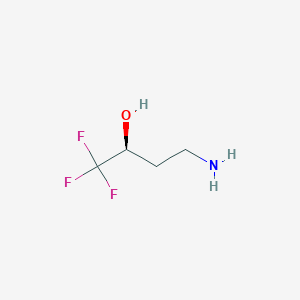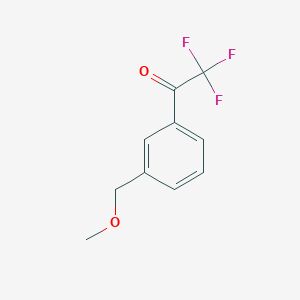
(S)-4-Amino-1,1,1-trifluorobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Amino-1,1,1-trifluorobutan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. The presence of trifluoromethyl and amino groups in its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-1,1,1-trifluorobutan-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-2,3-epoxybutane.
Nucleophilic Substitution: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under basic conditions.
Amination: The amino group is then introduced through an amination reaction, often using ammonia or an amine source under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing chiral catalysts to enhance the yield and enantiomeric purity of the product.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and scale up the production efficiently.
化学反応の分析
Types of Reactions
(S)-4-Amino-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学的研究の応用
(S)-4-Amino-1,1,1-trifluorobutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-4-Amino-1,1,1-trifluorobutan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, enzyme inhibition, or metabolic processes.
類似化合物との比較
Similar Compounds
®-4-Amino-1,1,1-trifluorobutan-2-ol: The enantiomer of the compound with different stereochemistry.
4-Amino-1,1,1-trifluorobutan-2-one: A ketone derivative with similar functional groups.
4-Amino-1,1,1-trifluorobutan-2-amine: An amine derivative with similar structural features.
Uniqueness
(S)-4-Amino-1,1,1-trifluorobutan-2-ol is unique due to its specific stereochemistry and the presence of both trifluoromethyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
(2S)-4-amino-1,1,1-trifluorobutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHVYTYYVVFSE-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile](/img/structure/B8067444.png)


![2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B8067463.png)









